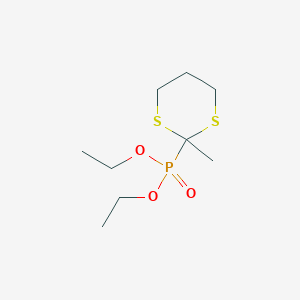
Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate is an organophosphorus compound with the molecular formula C8H17O3PS2. It is a derivative of phosphonic acid and contains a dithiane ring, which is a six-membered ring with two sulfur atoms. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate can be synthesized through the reaction of diethyl phosphite with 2-methyl-1,3-dithiane. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphite, followed by nucleophilic substitution with the dithiane .
Industrial Production Methods
The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and products efficiently .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding phosphine oxide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring provides stability and reactivity, allowing the compound to participate in a wide range of transformations. The phosphonate group can form strong bonds with metals and other electrophiles, making it useful in catalysis and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Diethyl (1,3-dithian-2-yl)phosphonate: Similar structure but without the methyl group at the 2-position.
Diethyl (1,3-dithiolane-2-yl)phosphonate: Contains a five-membered ring with two sulfur atoms instead of a six-membered dithiane ring.
Uniqueness
Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate is unique due to the presence of the methyl group, which can influence its reactivity and steric properties. This makes it a valuable reagent in organic synthesis, offering different selectivity and reactivity compared to its non-methylated counterparts .
Properties
CAS No. |
552337-50-5 |
|---|---|
Molecular Formula |
C9H19O3PS2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-2-methyl-1,3-dithiane |
InChI |
InChI=1S/C9H19O3PS2/c1-4-11-13(10,12-5-2)9(3)14-7-6-8-15-9/h4-8H2,1-3H3 |
InChI Key |
KMDUYYDPFGYJTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1(SCCCS1)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


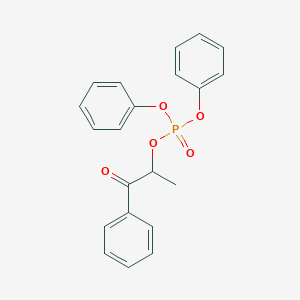
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)
![4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid](/img/structure/B14235193.png)
![6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235194.png)

![(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B14235205.png)
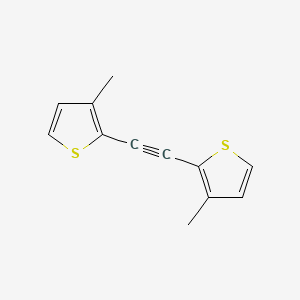
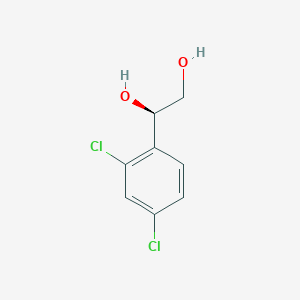
![2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid](/img/structure/B14235223.png)

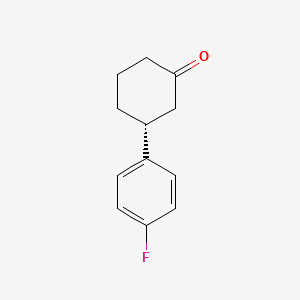
![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)
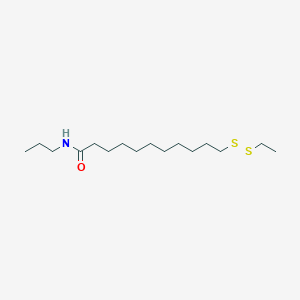
![Methanesulfonamide, N-[(1S)-1-phenylpropyl]-](/img/structure/B14235237.png)
